molecular formula C18H16O7 B14443816 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- CAS No. 75840-19-6

1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)-

Cat. No.: B14443816
CAS No.: 75840-19-6
M. Wt: 344.3 g/mol
InChI Key: HHRFFIDURJBUAQ-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)-: is an organic compound with a complex structure that includes a 1,3-indandione core and a phenyl group substituted with hydroxy and methoxy groups. This compound is a derivative of 1,3-indandione, which is known for its versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .

Chemical Reactions Analysis

Types of Reactions: 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or methylene derivatives .

Scientific Research Applications

Chemistry: 1,3-Indandione derivatives are used as building blocks in organic synthesis due to their reactive diketone structure. They are also used in the development of dyes and pigments .

Biology and Medicine: In medicinal chemistry, 1,3-Indandione derivatives have been studied for their anticoagulant properties, similar to those of warfarin. They are also investigated for their potential use in treating various diseases .

Industry: In the industrial sector, these compounds are used in the production of polymers and as photoinitiators in photopolymerization processes .

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- involves its interaction with various molecular targets. The compound’s diketone structure allows it to act as an electron acceptor, facilitating various redox reactions. In biological systems, it may inhibit enzymes involved in the coagulation pathway, similar to other 1,3-indandione derivatives .

Comparison with Similar Compounds

Uniqueness: 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

75840-19-6

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

2-hydroxy-2-(6-hydroxy-2,3,4-trimethoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C18H16O7/c1-23-12-8-11(19)13(15(25-3)14(12)24-2)18(22)16(20)9-6-4-5-7-10(9)17(18)21/h4-8,19,22H,1-3H3

InChI Key

HHRFFIDURJBUAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C2(C(=O)C3=CC=CC=C3C2=O)O)OC)OC

Origin of Product

United States

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